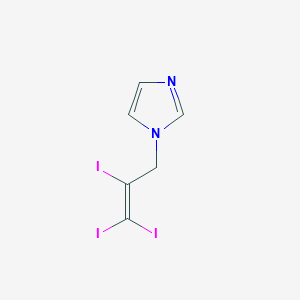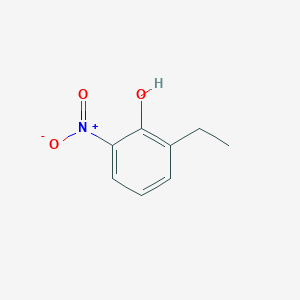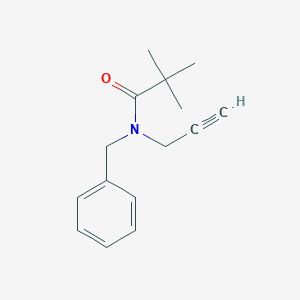
N-benzyl-N-(prop-2-ynyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(prop-2-ynyl)pivalamide is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a benzyl group, a dimethyl group, and a prop-2-yn-1-yl group attached to a propanamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(prop-2-ynyl)pivalamide typically involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(prop-2-ynyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
N-benzyl-N-(prop-2-ynyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(prop-2-ynyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2,2-dimethylpropanamide: Similar structure but lacks the prop-2-yn-1-yl group.
N-benzyl-2,2-dimethyl-N-methylpropanamide: Similar structure but has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
N-benzyl-N-(prop-2-ynyl)pivalamide is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-benzyl-2,2-dimethyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C15H19NO/c1-5-11-16(14(17)15(2,3)4)12-13-9-7-6-8-10-13/h1,6-10H,11-12H2,2-4H3 |
Clé InChI |
XMFNVVKEBYIHQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N(CC#C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

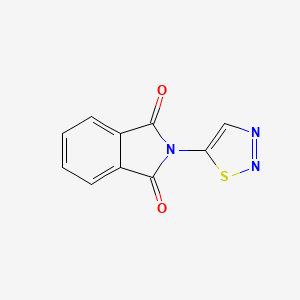

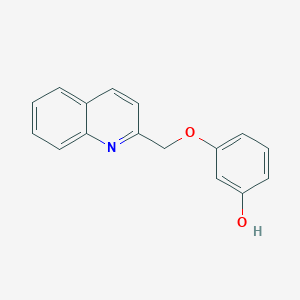
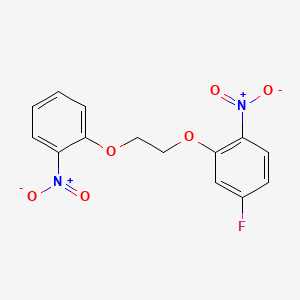
![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-1-propanol](/img/structure/B8463615.png)
![7-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8463622.png)
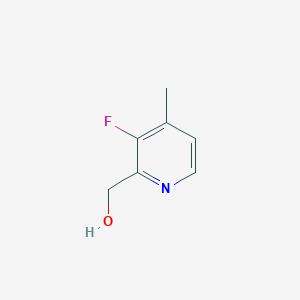
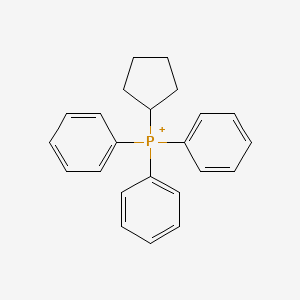
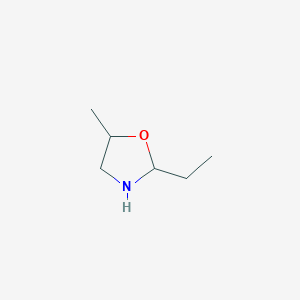

![(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate](/img/structure/B8463661.png)
